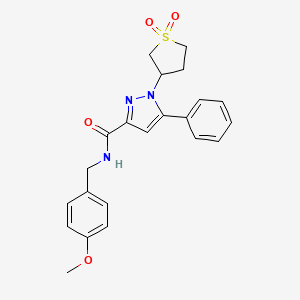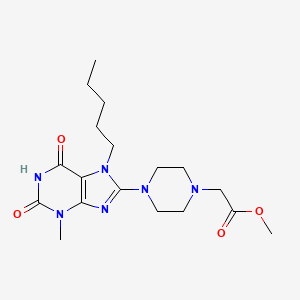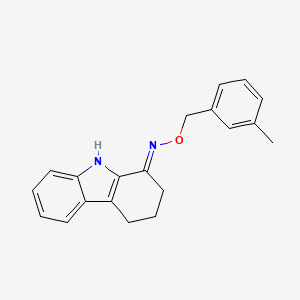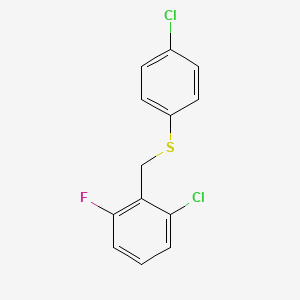![molecular formula C17H15BrN4OS B2496976 6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179452-75-5](/img/structure/B2496976.png)
6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of compounds that have been synthesized and studied for various biological activities, including antitumor, antibacterial, and antifungal effects. The interest in this class of compounds stems from their potential utility in developing new therapeutic agents due to their promising bioactivity profiles.
Synthesis Analysis
The synthesis of this compound and its derivatives typically involves the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide in ethyl acetate. This method has been employed to produce a series of compounds with varying substituents, demonstrating the versatility and adaptability of this synthetic approach in generating a diverse set of derivatives (Yanchenko et al., 2020).
Molecular Structure Analysis
The molecular structure of this compound has been determined through various analytical techniques, including IR, 1H NMR, 13C NMR, and X-ray diffraction. These studies have provided detailed insights into the compound's molecular geometry, confirming the presence of the fused heterocycle characteristic of the triazolothiadiazine scaffold (Lei Xinxiang).
Applications De Recherche Scientifique
Antitumor Activity
A significant area of research for 6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide involves its antitumor properties. Yanchenko, Fedchenkova, and Demchenko (2020) synthesized various derivatives of this compound and evaluated their antitumor activity. They conducted in vitro studies on 60 cancer cell lines, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer. Their findings highlighted the potential of these derivatives as effective anticancer agents, especially against breast cancer cells when certain modifications are made to the compound (Yanchenko, Fedchenko, & Demchenko, 2020).
Antimicrobial Activity
Another key area of research is the antimicrobial potential of triazolo[3,4-b][1,3,4]thiadiazine derivatives. Sahu, Ganguly, and Kaushik (2014) synthesized a series of these derivatives and evaluated their antimicrobial effects. Their study concluded that some compounds exhibited promising antimicrobial activities, suggesting their utility in developing new antifungal agents (Sahu, Ganguly, & Kaushik, 2014).
Tubulin Inhibition and Antiproliferative Effects
The compound's role in tubulin inhibition and antiproliferative effects has been explored in cancer research. Xu et al. (2017) designed and synthesized a series of triazolo[3,4-b][1,3,4]thiadiazines that demonstrated significant antiproliferative activities against various human cancer cell lines. Their findings indicated that these compounds could inhibit tubulin polymerization, making them potential candidates for anticancer drug discovery (Xu et al., 2017).
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS.BrH/c1-22-14-9-7-12(8-10-14)15-11-23-17-19-18-16(21(17)20-15)13-5-3-2-4-6-13;/h2-10H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHPBVDMYCMMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=CC=C4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2496894.png)

![ethyl 2-((5-(4-chlorophenyl)-2,2-dioxido-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2496897.png)
![5-[(2-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496899.png)

![(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2496904.png)
![N-[Cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2496906.png)



![1-Cyclopropyl-3-[(4-fluorophenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2496915.png)

![Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate](/img/structure/B2496917.png)